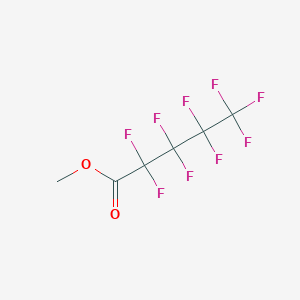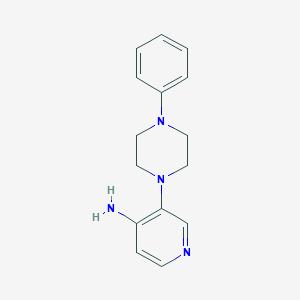
1-Bromo-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-hexene: is an organic compound with the molecular formula C6H11Br . It is a bromoalkene, specifically a brominated derivative of hexene, characterized by the presence of a bromine atom attached to the first carbon of the hexene chain in the trans configuration. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1-Hexene: One common method to prepare 1-Bromo-1-hexene involves the bromination of 1-hexene.
Electrochemical Bromofunctionalization: Another method involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using bromine or other brominating agents under controlled conditions to ensure high yield and purity of the trans isomer .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Bromo-1-hexene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It can participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form dibromohexane.
Elimination Reactions: It can undergo elimination reactions to form hexadiene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents like hydrogen bromide (HBr) or bromine (Br2) in the presence of solvents like carbon tetrachloride (CCl4).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of hexanol or hexylamine depending on the nucleophile used.
Addition: Formation of 1,2-dibromohexane.
Elimination: Formation of 1,3-hexadiene
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-Bromo-1-hexene is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It is used in research to study the mechanisms of various organic reactions, including substitution and elimination reactions.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Material Science: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-1-hexene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .
Comparison with Similar Compounds
(Z)-1-Bromo-1-hexene: The cis isomer of 1-bromo-1-hexene.
1-Bromo-1-propene: A shorter chain bromoalkene with similar reactivity.
1-Bromo-2-hexene: A positional isomer with the bromine atom on the second carbon.
Uniqueness:
Stereochemistry: The trans configuration of this compound provides distinct reactivity and selectivity in chemical reactions compared to its cis isomer.
Chain Length: The six-carbon chain length offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
13154-13-7 |
|---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(E)-1-bromohex-1-ene |
InChI |
InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ |
InChI Key |
FBUZNPORDKVYFD-AATRIKPKSA-N |
SMILES |
CCCCC=CBr |
Isomeric SMILES |
CCCC/C=C/Br |
Canonical SMILES |
CCCCC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R,3R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)








